molecular formula C14H17F2N3O2S2 B10925192 1-(difluoromethyl)-5-methyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-5-methyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B10925192
M. Wt: 361.4 g/mol
InChI Key: VOXKXAZBHVCCAW-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-5-METHYL-N~4~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and a benzothiophene moiety. The presence of difluoromethyl and methyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the sulfonamide group, and attachment of the benzothiophene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(DIFLUOROMETHYL)-5-METHYL-N~4~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

1-(DIFLUOROMETHYL)-5-METHYL-N~4~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-5-METHYL-N~4~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-4-SULFONAMIDE involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential for understanding its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethyl)piperazine: Shares the benzothiophene moiety but differs in other structural aspects.

    1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-ylmethyl)hydrazine: Another compound with a benzothiophene moiety but different functional groups.

Uniqueness

1-(DIFLUOROMETHYL)-5-METHYL-N~4~-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLMETHYL)-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its difluoromethyl and sulfonamide groups, in particular, contribute to its reactivity and potential bioactivity.

Properties

Molecular Formula

C14H17F2N3O2S2

Molecular Weight

361.4 g/mol

IUPAC Name

1-(difluoromethyl)-5-methyl-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C14H17F2N3O2S2/c1-9-13(8-17-19(9)14(15)16)23(20,21)18-7-11-6-10-4-2-3-5-12(10)22-11/h6,8,14,18H,2-5,7H2,1H3

InChI Key

VOXKXAZBHVCCAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)NCC2=CC3=C(S2)CCCC3

Origin of Product

United States

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